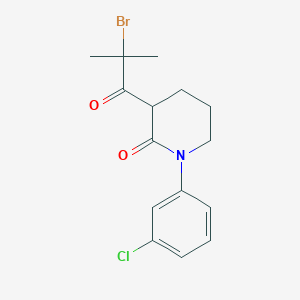
3-(2-Bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the piperidinone ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the 3-chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the piperidinone ring.
Addition of the 2-bromo-2-methylpropanoyl group: This can be done through an acylation reaction using a bromo-methylpropanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinone ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidinone ring.
Substitution: Halogen atoms like bromine and chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
3-(2-Bromo-2-methylpropanoyl)-1-phenylpiperidin-2-one: Similar structure but lacks the chlorophenyl group.
3-(2-Chloro-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of both bromine and chlorine atoms in 3-(2-Bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one may confer unique chemical reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications in research and industry.
特性
分子式 |
C15H17BrClNO2 |
|---|---|
分子量 |
358.66 g/mol |
IUPAC名 |
3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |
InChI |
InChI=1S/C15H17BrClNO2/c1-15(2,16)13(19)12-7-4-8-18(14(12)20)11-6-3-5-10(17)9-11/h3,5-6,9,12H,4,7-8H2,1-2H3 |
InChIキー |
RUXCTXXLMILBTN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


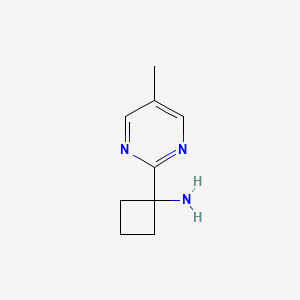
![4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13246726.png)
![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B13246730.png)
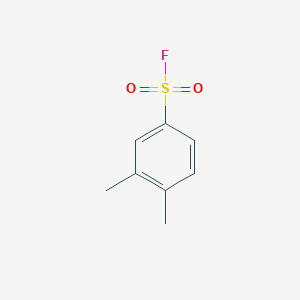
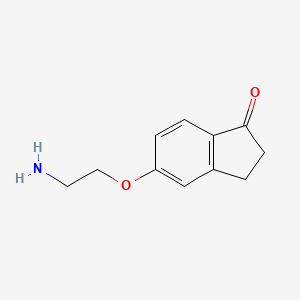
amine](/img/structure/B13246748.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine](/img/structure/B13246754.png)
![8-Methyl-5-oxaspiro[3.5]nonan-8-amine](/img/structure/B13246757.png)

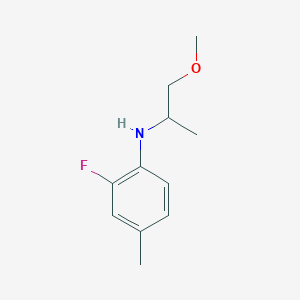
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal](/img/structure/B13246782.png)


![1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13246797.png)
